molecular formula C8H8BrN B14191910 Benzenamine, 3-(1-bromoethenyl)- CAS No. 839718-72-8

Benzenamine, 3-(1-bromoethenyl)-

Cat. No.: B14191910
CAS No.: 839718-72-8
M. Wt: 198.06 g/mol
InChI Key: IEYYHOYZJBJTHN-UHFFFAOYSA-N
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Description

Benzenamine, 3-(1-bromoethenyl)-: is an organic compound with the molecular formula C8H8BrN It is a derivative of benzenamine (aniline) where a bromine atom and an ethenyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 3-(1-bromoethenyl)- typically involves the bromination of aniline derivatives followed by the introduction of the ethenyl group. One common method is the electrophilic aromatic substitution reaction where aniline is first brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The brominated product is then subjected to a Heck reaction with an appropriate alkene to introduce the ethenyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: Benzenamine, 3-(1-bromoethenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Benzenamine, 3-(1-bromoethenyl)- is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts .

Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. It serves as a building block for pharmaceuticals and agrochemicals .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique reactivity makes it suitable for creating specialized materials with desired properties .

Mechanism of Action

The mechanism of action of Benzenamine, 3-(1-bromoethenyl)- involves its interaction with various molecular targets. The bromine atom and ethenyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or catalyze chemical reactions .

Comparison with Similar Compounds

  • Benzenamine, 4-(1-bromoethenyl)-
  • Benzenamine, 2-(1-bromoethenyl)-
  • Benzenamine, 3-(1-chloroethenyl)-

Uniqueness: Benzenamine, 3-(1-bromoethenyl)- is unique due to the position of the bromine and ethenyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and biological properties compared to its analogs .

Properties

CAS No.

839718-72-8

Molecular Formula

C8H8BrN

Molecular Weight

198.06 g/mol

IUPAC Name

3-(1-bromoethenyl)aniline

InChI

InChI=1S/C8H8BrN/c1-6(9)7-3-2-4-8(10)5-7/h2-5H,1,10H2

InChI Key

IEYYHOYZJBJTHN-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC(=CC=C1)N)Br

Origin of Product

United States

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